5-(2,6-Difluorophenyl)thiazol-2-amine
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Overview
Description
5-(2,6-Difluorophenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2,6-difluorophenyl group. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)thiazol-2-amine typically involves the reaction of 2,6-difluoroaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and 2,6-difluoroaniline are heated together in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
5-(2,6-Difluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. It is believed to inhibit the function of certain enzymes or proteins essential for the survival of microorganisms. The exact pathways and molecular targets are still under investigation, but it is known to disrupt cellular processes in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
5-(2,6-Difluorophenyl)thiazol-2-amine is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its activity and specificity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H6F2N2S |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13) |
InChI Key |
QUECMQDFFBLWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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